molecular formula C17H21N5O4S B2573357 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899945-04-1

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2573357
CAS RN: 899945-04-1
M. Wt: 391.45
InChI Key: VHERLYINFJFMHA-UHFFFAOYSA-N
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Description

Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can also vary greatly. For example, Velaparthi et al. presented a series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives as novel potent M. tuberculosis pantothenate synthestase inhibitors .

Scientific Research Applications

Synthesis and Coordination Chemistry

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands, including structures akin to the specified compound, have been utilized in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions. These applications highlight the versatility of such derivatives in coordination chemistry and their potential in creating advanced materials with specific electronic properties (Halcrow, 2005).

Aerobic Reactions and Complex Formation

Stoichiometric reactions involving similar structures have led to the formation of complexes exhibiting strong copper(II)-radical ferromagnetic exchange, showcasing the potential of such compounds in the development of new magnetic materials. This research provides insight into the unique chemical behavior of these compounds under specific conditions, contributing to the field of inorganic chemistry and material science (Speier, Csihony, Whalen, & Pierpont, 1996).

Molecular Structures and Activation of Small Molecules

The investigation into the molecular structures and the ability to activate small molecules of palladium complexes containing pyrazol-1-ylmethylpyridine ligands, which are structurally related, reveals significant applications in catalysis. These complexes have been shown to facilitate the oligomerization of ethylene, pointing towards their utility in industrial polymer production and small molecule activation processes (Ojwach, Guzei, & Darkwa, 2009).

Antitumor Activity

Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products, including structural motifs similar to the specified compound, has demonstrated potential medical applications, particularly in antitumor activity. This suggests that such compounds can be synthesized and structurally characterized for use in developing new anticancer therapies (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

Mechanism of Action

The mechanism of action of pyrazole derivatives can depend on their specific structure and the target they interact with. For example, some pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S/c1-17(2,3)22-14(12-9-27(25,26)10-13(12)21-22)20-16(24)15(23)19-8-11-6-4-5-7-18-11/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHERLYINFJFMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

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